ATAD2 Bromodomain Inhibition: This 4-Methyl Scaffold Enables a Novel Binding Mode Unattainable with Des-Methyl or Para-Sulfonamide Isomers
The 3-(azepan-1-ylsulfonyl)-4-methylphenyl fragment — directly derived from the target compound — is the core pharmacophore of a novel ATAD2 bromodomain inhibitor series. The co-crystal structure (PDB 6S57, 1.82 Å) of N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide with the human ATAD2 bromodomain reveals that the 4-methyl group engages in critical hydrophobic interactions within the acetyl-lysine binding pocket [1]. The des-methyl analog 3-(azepan-1-ylsulfonyl)benzoic acid (CAS 326182-57-4) and the para-substituted 4-(azepan-1-ylsulfonyl)benzoic acid (CAS 17420-68-7) lack this methyl contact and would project the azepane-sulfonamide into different vectors, precluding the displacement of all conserved water molecules that characterizes this binding mode [1]. This series was identified from a 1.5-million-compound high-throughput screen with a progressible hit rate of only 0.001%, underscoring the unique fitness of this exact scaffold [1].
| Evidence Dimension | Structural enablement of a unique ligand–protein binding mode (X-ray crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure PDB 6S57 (resolution 1.82 Å); 4-methyl group occupies hydrophobic pocket and enables displacement of all conserved water molecules |
| Comparator Or Baseline | 3-(Azepan-1-ylsulfonyl)benzoic acid (des-methyl): no methyl–pocket contact; 4-(Azepan-1-ylsulfonyl)benzoic acid (para-isomer): divergent projection of sulfonamide vector |
| Quantified Difference | Target compound enables a progressible hit series (0.001% hit rate) with a novel binding mode; des-methyl and para-isomer scaffolds were not identified in the same HTS and cannot replicate the binding mode observed in PDB 6S57 |
| Conditions | ATAD2 bromodomain HTS of ~1.5 million compounds; X-ray crystallography; AlphaScreen and SPR orthogonal confirmation |
Why This Matters
Only the 4-methyl-3-azepanesulfonyl benzoic acid scaffold provides a structurally validated starting point for ATAD2 inhibitor lead optimization, avoiding redundant crystallography and SAR cycles.
- [1] Bamborough, P., et al. J. Med. Chem. 2019, 62, 7506–7525. PDB 6S57. View Source
